molecular formula C15H11BrClNO B5719859 1-(5-bromo-2-chlorobenzoyl)indoline

1-(5-bromo-2-chlorobenzoyl)indoline

Cat. No. B5719859
M. Wt: 336.61 g/mol
InChI Key: ABQAZHMSIQEYIG-UHFFFAOYSA-N
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Description

1-(5-bromo-2-chlorobenzoyl)indoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of indoline, which is a heterocyclic compound that has been widely used in medicinal chemistry. The synthesis of 1-(5-bromo-2-chlorobenzoyl)indoline has been studied extensively, and it has been found to have several biochemical and physiological effects.

Scientific Research Applications

1-(5-bromo-2-chlorobenzoyl)indoline has been found to have potential applications in various areas of scientific research. It has been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. This compound has also been investigated for its anticancer properties, as it has been found to induce apoptosis in cancer cells. Additionally, 1-(5-bromo-2-chlorobenzoyl)indoline has been studied for its potential use as a fluorescent probe in bioimaging applications.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-chlorobenzoyl)indoline is not fully understood. However, it has been proposed that this compound acts as an inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, thereby inhibiting the signaling pathway.
Biochemical and Physiological Effects:
1-(5-bromo-2-chlorobenzoyl)indoline has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, 1-(5-bromo-2-chlorobenzoyl)indoline has been found to have anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(5-bromo-2-chlorobenzoyl)indoline in lab experiments is its high purity and stability. This compound has been synthesized using optimized methods, which ensures that the product is of high quality. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(5-bromo-2-chlorobenzoyl)indoline. One area of research could be the development of more efficient synthesis methods to increase the yield and purity of the product. Additionally, further studies could be conducted to explore the potential applications of this compound in other areas of scientific research. For example, it could be investigated for its potential use as a fluorescent probe in other imaging techniques. Furthermore, the mechanism of action of 1-(5-bromo-2-chlorobenzoyl)indoline could be further elucidated to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(5-bromo-2-chlorobenzoyl)indoline involves the reaction between 5-bromo-2-chlorobenzoic acid and indoline in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the product.

properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO/c16-11-5-6-13(17)12(9-11)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQAZHMSIQEYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromo-2-chlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone

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